molecular formula C12H16O5 B3256272 (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol CAS No. 26685-75-6

(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol

Cat. No.: B3256272
CAS No.: 26685-75-6
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-BJDJZHNGSA-N
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Description

(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol is a stereospecific oxane-triol derivative characterized by a benzyl ether group at the C2 position of the oxane ring. The compound’s core structure consists of a six-membered oxygen-containing ring (oxane) with hydroxyl groups at positions 3, 4, and 5, all in the S stereochemical configuration. The benzyloxy substituent introduces hydrophobicity, distinguishing it from simpler polyhydroxy oxanes. While direct data on its molecular weight or biological activity is absent in the provided evidence, analogous compounds (e.g., oxane-triols with similar substituents) suggest a molecular formula of C₁₂H₁₆O₆ and an approximate molecular weight of 280.26 g/mol .

Properties

IUPAC Name

(2S,3S,4S,5S)-2-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-BJDJZHNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol typically involves the protection of hydroxyl groups followed by the introduction of the benzyloxy group. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the oxane ring structure can modulate the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol is best understood through comparisons with analogous oxane-triol derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Stereochemistry Key Properties/Applications Evidence Source
This compound Benzyloxy (C₆H₅CH₂O-) 2S,3S,4S,5S Hydrophobic substituent; synthetic intermediate potential N/A (Target)
α-Arbutin ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) 4-Hydroxyphenoxy 2R,3S,4S,5R,6R Tyrosinase inhibitor/substrate; skin-whitening agent
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 4-Nitrobenzyloxy 2R,3S,4S,5R,6R Biosensor development; anti-inflammatory potential
Phillyrin ((2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) Methoxyphenyl-furofuran 2S,3R,4S,5S,6R Antiviral activity; traditional medicine component
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-methoxy-5-prop-2-enyl-2-(oxane-triol)phenoxy]oxane-3,4,5-triol Allyl-methoxyphenoxy 2R,3S,4S,5R,6S Glycosylation studies; plant secondary metabolite

Key Observations :

Substituent Effects: The benzyloxy group in the target compound enhances hydrophobicity compared to α-arbutin’s polar 4-hydroxyphenoxy group. This difference impacts solubility and membrane permeability, making the target compound more suited for lipid-rich environments . The 4-nitrobenzyloxy derivative () exhibits higher reactivity due to the electron-withdrawing nitro group, enabling applications in redox-active biosensors .

Stereochemical Influence :

  • The all-S configuration in the target compound contrasts with mixed stereochemistry in analogs like α-arbutin (2R,3S,4S,5R,6R). Such stereochemical variations dictate substrate specificity in enzymatic interactions, as seen in α-arbutin’s role as a tyrosinase substrate .

Biological Activity: Phillyrin () demonstrates antiviral properties linked to its methoxyphenyl-furofuran substituent, a feature absent in the target compound. This highlights how aromatic substituents beyond benzyl groups can diversify bioactivity . The allyl-methoxyphenoxy analog () is associated with plant-derived phenolic glycosides, suggesting ecological or metabolic roles distinct from synthetic benzyloxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol

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